molecular formula C14H16ClN3O3 B2775893 N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-44-8

N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No. B2775893
CAS RN: 868680-44-8
M. Wt: 309.75
InChI Key: AVLRALSJDXDFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, also known as CE-3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Anticancer Applications

The synthesis and molecular docking analysis of anticancer drugs, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have shown potential in targeting the VEGFr receptor, indicating its utility in cancer treatment through in silico modeling studies (Sharma et al., 2018).

Anticonvulsant Activity

Research on compounds like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide demonstrates their synthesis and evaluation for anticonvulsant activity, highlighting their potential in addressing convulsive disorders (El Kayal et al., 2022).

Cholinesterase Inhibition

Studies on new N-aryl derivatives of 1,2,4-triazole compounds for cholinesterase inhibition provide insights into the therapeutic potential against diseases like Alzheimer's, with some compounds showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Riaz et al., 2020).

Potential Pesticide Properties

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides (Olszewska et al., 2011).

Inotropic Activity

The synthesis and evaluation of (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides for positive inotropic activity suggest potential therapeutic applications in improving heart function (Wu et al., 2012).

Antioxidant, Analgesic, and Anti-inflammatory Activities

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and its evaluation for DPPH scavenging, analgesic, and anti-inflammatory activities highlight its potential as a multifunctional drug (Nayak et al., 2014).

Application in Dye-sensitized Solar Cells (DSSCs)

Research on bioactive benzothiazolinone acetamide analogs for photovoltaic efficiency modeling suggests their utility as photosensitizers in DSSCs, with studies indicating good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-2-17-7-8-18(14(21)13(17)20)9-12(19)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLRALSJDXDFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.